molecular formula C11H22N2O2 B13231432 5-[Ethyl(propyl)amino]piperidine-3-carboxylic acid

5-[Ethyl(propyl)amino]piperidine-3-carboxylic acid

Cat. No.: B13231432
M. Wt: 214.30 g/mol
InChI Key: DQLRCEZNWXXNOG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Ethyl(propyl)amino]piperidine-3-carboxylic acid typically involves the functionalization of piperidine derivatives. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often involve high pressure and temperature to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including cyclization, amination, and hydrogenation reactions. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-[Ethyl(propyl)amino]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, amines.

Major Products Formed

Scientific Research Applications

5-[Ethyl(propyl)amino]piperidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[Ethyl(propyl)amino]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act on neurotransmitter receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[Ethyl(propyl)amino]piperidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

5-[ethyl(propyl)amino]piperidine-3-carboxylic acid

InChI

InChI=1S/C11H22N2O2/c1-3-5-13(4-2)10-6-9(11(14)15)7-12-8-10/h9-10,12H,3-8H2,1-2H3,(H,14,15)

InChI Key

DQLRCEZNWXXNOG-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC)C1CC(CNC1)C(=O)O

Origin of Product

United States

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